![molecular formula C15H14BrNO2 B581506 Benzyl (4-bromo-2-methylphenyl)carbamate CAS No. 1245563-07-8](/img/structure/B581506.png)
Benzyl (4-bromo-2-methylphenyl)carbamate
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Description
Scientific Research Applications
C15H14BrNO2 C_{15}H_{14}BrNO_2 C15H14BrNO2
and a molecular weight of 320.186. It has several applications in scientific research, particularly in organic chemistry. Below, I will detail six unique applications, each within its own dedicated section.Crystallography Studies
Benzyl (4-bromo-2-methylphenyl)carbamate can be used in crystallography to understand the molecular and crystal structure of organic compounds. The crystal structure analysis provides insights into the arrangement of atoms and can help in elucidating the stereochemistry of the molecule, which is crucial for understanding its reactivity and interaction with other molecules .
Protecting Groups in Organic Synthesis
In organic synthesis, protecting groups are used to temporarily mask a functional group to prevent it from reacting under certain conditions. Benzyl (4-bromo-2-methylphenyl)carbamate can serve as a protecting group for alcohols or amines during synthesis. This is particularly useful when the molecule contains multiple reactive sites and selective reactivity is desired .
Nucleophilic Substitution Reactions
The benzylic position of Benzyl (4-bromo-2-methylphenyl)carbamate is a site for nucleophilic substitution reactions. This property is utilized in the synthesis of various organic compounds where the introduction of a nucleophile at the benzylic position is required. The compound’s structure allows for resonance stabilization, which can facilitate both SN1 and SN2 reactions .
Free Radical Chemistry
Benzyl (4-bromo-2-methylphenyl)carbamate can undergo free radical reactions at the benzylic position. This is useful in reactions such as free radical bromination, where the bromine radical can abstract a hydrogen atom from the benzylic position, leading to the formation of a new carbon-bromine bond .
Carbamate Synthesis
Carbamates are important in a variety of fields, including medicinal chemistry and material science. Benzyl (4-bromo-2-methylphenyl)carbamate itself is a carbamate and can be used as a starting material or intermediate in the synthesis of other carbamates. This is significant for the development of pharmaceuticals and polymers .
properties
IUPAC Name |
benzyl N-(4-bromo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-11-9-13(16)7-8-14(11)17-15(18)19-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJDMLNYSWZIGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682141 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (4-bromo-2-methylphenyl)carbamate | |
CAS RN |
1245563-07-8 |
Source
|
Record name | Benzyl (4-bromo-2-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80682141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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